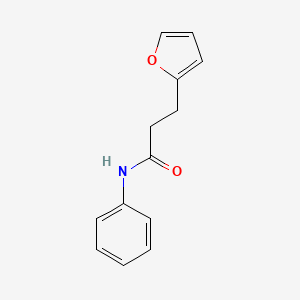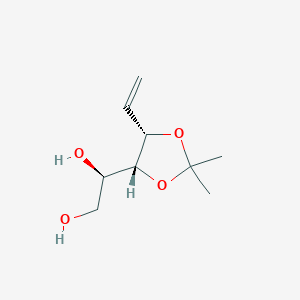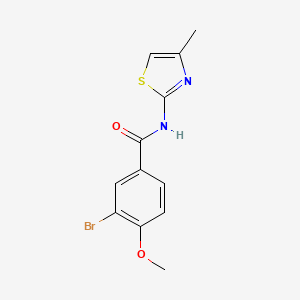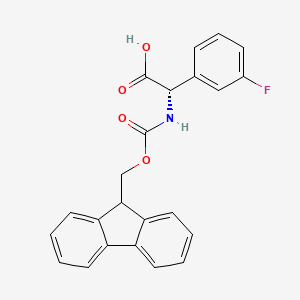
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the fluorine atom on the phenyl ring adds unique properties to the compound, making it valuable in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid typically involves the following steps:
Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Fluorination: The phenyl ring is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling: The protected amino acid is then coupled with the fluorinated phenylacetic acid derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions using piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Substitution Reactions: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents like DCC, EDC, and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Substitution: Nucleophiles such as amines or thiols can react with the fluorinated phenyl ring under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amino acid derivative.
Coupling: Peptide chains or other amide-linked compounds.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Utilized in the development of peptide-based therapeutics and diagnostic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
作用机制
The mechanism of action of (S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. Upon deprotection, the free amino group can participate in further chemical reactions. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Fmoc-(S)-3-amino-3-(3-fluoro-phenyl)-propionic acid: Another Fmoc-protected amino acid derivative with a similar structure.
Fmoc-phenylalanine: Lacks the fluorine atom but serves a similar purpose in peptide synthesis.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring instead of a fluorine atom.
Uniqueness
(S)-2-(Fmoc-amino)-2-(3-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which can enhance the compound’s stability and reactivity. This makes it particularly valuable in applications where fluorine’s electronic effects are beneficial.
属性
分子式 |
C23H18FNO4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)/t21-/m0/s1 |
InChI 键 |
CNPGWCADGCJCRS-NRFANRHFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)F)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


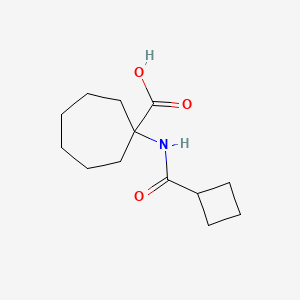

![3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
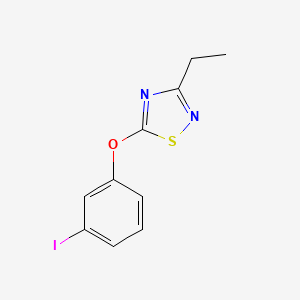
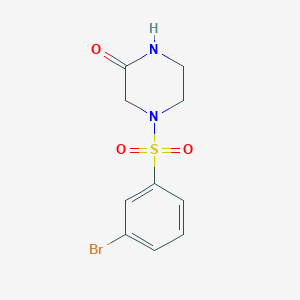
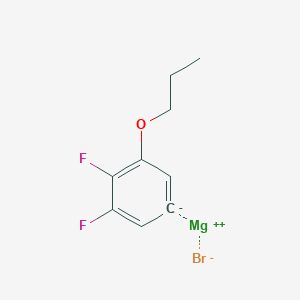
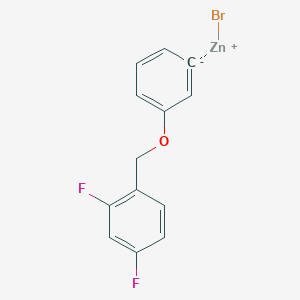
![(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
